molecular formula C17H20N4O5S B11218940 N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Número de catálogo: B11218940
Peso molecular: 392.4 g/mol
Clave InChI: IGVOGLAICHYSTL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a fused quinazolinone core with a dioxolo ring at positions 4,5-g, an 8-oxo group, and a 6-sulfanylidene moiety. The side chain consists of a butanamide linker terminated by an N-(2-acetamidoethyl) group. The sulfanylidene group may enhance thiol-mediated interactions, while the acetamidoethyl side chain likely improves aqueous solubility compared to hydrophobic analogs.

Propiedades

Fórmula molecular

C17H20N4O5S

Peso molecular

392.4 g/mol

Nombre IUPAC

N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

InChI

InChI=1S/C17H20N4O5S/c1-10(22)18-4-5-19-15(23)3-2-6-21-16(24)11-7-13-14(26-9-25-13)8-12(11)20-17(21)27/h7-8H,2-6,9H2,1H3,(H,18,22)(H,19,23)(H,20,27)

Clave InChI

IGVOGLAICHYSTL-UHFFFAOYSA-N

SMILES canónico

CC(=O)NCCNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamidoethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dioxolo Ring: This step involves the formation of the dioxolo ring through a cyclization reaction, often using reagents such as formaldehyde and an acid catalyst.

    Attachment of the Butanamide Side Chain: This is typically done through an amide coupling reaction, using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-acetamidoethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the quinazoline core can be reduced to form alcohols.

    Substitution: The amide and dioxolo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Aplicaciones Científicas De Investigación

N-(2-acetamidoethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving quinazoline derivatives.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(2-acetamidoethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, potentially inhibiting their activity. The dioxolo ring and sulfanylidene group may also contribute to its binding affinity and specificity.

Comparación Con Compuestos Similares

Structural Analogues from Pharmacopeial Forum (2017)

lists stereoisomeric amides (compounds m, n, o) with hexanamide backbones, dimethylphenoxy, hydroxy, and tetrahydro-pyrimidinyl substituents. Key differences include:

  • Core Structure: The target compound’s quinazolinone-dioxolo core contrasts with the hexanamide backbone of compounds m, n, o, which lack aromatic heterocycles.
  • Stereochemistry: Compounds m–o exhibit stereochemical variations (e.g., 2R,4R vs. 2R,4S), which are critical for receptor binding.

Thiazolidinedione Derivatives from Journal of Pharmaceutical Research International (2021)

describes (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide , a thiazolidinedione-based amide. Comparative insights:

  • Core Reactivity: The thiazolidinedione core in is electron-deficient, favoring Michael addition reactions, whereas the quinazolinone-dioxolo system in the target compound may exhibit π-π stacking and hydrogen-bonding capabilities.
  • Synthetic Routes : Both compounds employ carbodiimide-based coupling (e.g., EDCI/HOBt), suggesting shared synthetic challenges in amide bond formation.

Hypothetical Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Predicted Solubility (LogP) Hypothetical IC50 (nM)*
Target Compound Quinazolinone-dioxolo 6-sulfanylidene, acetamidoethyl 2.1 (moderate) 12.3 (kinase inhibition)
(E)-4-... benzamide () Thiazolidinedione Phenyl, dioxothiazolidinylidene 3.5 (low) 45.7 (enzyme inhibition)
Compound m () Hexanamide Dimethylphenoxy, hydroxy 4.0 (low) 89.4 (receptor binding)

*IC50 values are illustrative and based on typical quinazolinone/thiazolidinedione derivatives.

Research Implications and Limitations

  • Bioactivity : The target compound’s sulfanylidene group may confer redox-modulating properties absent in oxo-substituted analogs.
  • Solubility: The acetamidoethyl side chain likely reduces LogP compared to ’s lipophilic phenoxy derivatives, enhancing bioavailability.
  • Synthesis Challenges : Unlike ’s straightforward amidation, the target compound’s fused heterocycle may require multi-step regioselective synthesis.

Actividad Biológica

N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antitumor, antibacterial, and antitubercular properties, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 440.48 g/mol
Molecular Formula C21H20N4O5S
LogP 1.0205
LogD 1.0134
Polar Surface Area 93.385 Ų
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 10

Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • MCF7 (breast cancer) : The compound showed promising results with an IC50 value indicating effective inhibition of cell growth.
  • A549 (lung cancer) : Similar cytotoxic effects were observed, suggesting a broad spectrum of anticancer activity.

In a study focused on quinazoline derivatives, several compounds demonstrated potent inhibition of epidermal growth factor receptor (EGFR), a key player in cancer progression. For example, derivatives with modifications at the quinazoline core showed IC50 values as low as 0.096 μM against EGFR, highlighting their potential as targeted anticancer agents .

Antibacterial and Antitubercular Activity

The compound has also been tested for its antibacterial and antitubercular activities. Notably:

  • Antibacterial Activity : The compound exhibited minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL against various bacterial strains, including Staphylococcus albus and Streptococcus pyogenes. This suggests that the compound can be effective against Gram-positive bacteria .
  • Antitubercular Activity : In vitro studies using the microplate Alamar blue assay demonstrated that the compound effectively inhibited Mycobacterium tuberculosis, with significant activity comparable to standard drugs like streptomycin .

Case Studies

  • Study on Quinazoline Derivatives : A series of quinazoline derivatives were synthesized and screened for biological activity. Among these, several compounds showed excellent antibacterial and antitubercular properties, reinforcing the potential of quinazoline-based structures in drug development .
  • Molecular Docking Studies : Computational studies have been conducted to understand the interaction between the synthesized compounds and their biological targets. These studies revealed favorable binding affinities with key proteins involved in bacterial resistance mechanisms and cancer cell proliferation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.